molecular formula C17H25N3O2 B15287677 tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate CAS No. 845866-71-9

tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate

Cat. No.: B15287677
CAS No.: 845866-71-9
M. Wt: 303.4 g/mol
InChI Key: LEQMRTORHHGRIW-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2,5-diazabicyclo[221]heptan-2-ylmethyl)phenyl]carbamate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the compound safely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl carbamate group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

845866-71-9

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)19-13-6-4-12(5-7-13)10-20-11-14-8-15(20)9-18-14/h4-7,14-15,18H,8-11H2,1-3H3,(H,19,21)

InChI Key

LEQMRTORHHGRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2CC3CC2CN3

Origin of Product

United States

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